2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine
Overview
Description
2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine is a heterocyclic compound with the molecular formula C11H10N4S This compound features a benzothiazole ring fused with a pyrazole ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine typically involves the reaction of 2-aminobenzothiazole with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic processes.
Comparison with Similar Compounds
- 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine
- 2-Chlorobenzothiazole
- 1,2,4-Triazolo[3,4-b]benzothiazole
Comparison: Compared to similar compounds, this compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine is a heterocyclic compound characterized by its unique structural features, including a benzothiazole ring fused with a pyrazole ring. The molecular formula of this compound is C11H10N4S. This article provides an in-depth analysis of its biological activities, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Description |
---|---|
IUPAC Name | 2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine |
Molecular Formula | C11H10N4S |
Molecular Weight | 226.29 g/mol |
CAS Number | 99845-70-2 |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. In a study assessing its efficacy, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it inhibits the growth of several cancer cell lines, including lung adenocarcinoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : It can bind to cellular receptors, influencing signaling cascades that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : By inducing oxidative stress, it contributes to cancer cell death.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that the compound had an MIC ranging from 4 to 16 µg/mL for various bacteria, outperforming conventional antibiotics like penicillin and tetracycline in some cases.
Study 2: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer potential of the compound on human lung adenocarcinoma cells. The results showed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 70%) after 48 hours, accompanied by increased apoptosis markers such as caspase activation.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-7-6-10(12)15(14-7)11-13-8-4-2-3-5-9(8)16-11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVWAUNAOWRFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368023 | |
Record name | 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804232 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99845-70-2 | |
Record name | 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.